molecular formula C20H19NO2S B2889862 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034445-16-2

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2889862
CAS No.: 2034445-16-2
M. Wt: 337.44
InChI Key: QGZLJNOGBNIDSL-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b]thiophene-2-carboxamide class, characterized by a bicyclic benzo[b]thiophene core linked to a carboxamide group. The unique structural feature of this molecule is the substitution at the amide nitrogen with a (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl group. This substituent introduces a methoxy-functionalized dihydroindenyl moiety, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZLJNOGBNIDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure combining an indene moiety with a benzo[b]thiophene framework, which is hypothesized to contribute to its diverse biological effects.

The compound's molecular formula is C19H21NO2C_{19}H_{21}NO_2, with a molecular weight of approximately 325.4 g/mol. Its structure includes functional groups that may interact with various biological targets, potentially influencing cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of benzo[b]thiophene compounds possess significant antimicrobial properties against various pathogens. For instance, related compounds showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL depending on the specific derivative and strain tested .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundTarget PathogenMIC (μg/mL)
7bMDR-MTB2.73
8cM. bovis BCG0.60
8gM. bovis BCG0.61

2. Anticancer Properties
N-(2-methoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl) derivatives have been investigated for their anticancer properties, showing low cytotoxicity against human cancer cell lines such as HeLa cells. The selectivity index indicates a favorable therapeutic window, suggesting potential for development as anticancer agents .

3. Anticonvulsant Activity
Recent studies suggest that related compounds may exhibit anticonvulsant properties, indicating their potential utility in treating neurological disorders. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biochemical pathways, leading to its observed biological effects. Molecular docking studies have revealed potential binding sites on target proteins, supporting the hypothesis of enzyme inhibition as a mechanism for its antimicrobial activity .

Case Studies

Several case studies have highlighted the efficacy of benzo[b]thiophene derivatives in clinical and laboratory settings:

  • Mycobacterial Infections : A study evaluated the efficacy of various benzo[b]thiophene derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity against mammalian cells .
  • Cancer Cell Lines : Another investigation assessed the effects of these compounds on different cancer cell lines, confirming their ability to induce apoptosis while maintaining low toxicity to normal cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound : N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide C₂₀H₂₁NO₃S* ~347.45 Methoxy-dihydroindenylmethyl group on amide nitrogen; rigid indenyl scaffold.
3-Chloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7g) C₁₃H₁₀ClN₂O₃S 324.75 Chloro substitution at C3; dioxopyrrolidinyl group enhances polarity.
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride C₁₇H₁₈Cl₂N₂OS 385.31 Chloro substitution at C7; quinuclidine group improves CNS penetration.
SAG (Smoothened Agonist) C₂₈H₂₈ClN₃OS·2HCl 562.98 Di-substituted with methylamino-cyclohexyl and pyridinyl-benzyl groups; potent SMO agonist.
3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (28) C₁₆H₁₂ClNO₂S 325.79 Methoxy at C5; chloro at C3; phenyl group modulates solubility.
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide C₁₆H₁₅NO₃S 301.36 Furyl-methoxyethyl substituent; potential for hydrogen bonding.
3-Chloro-N-(3-chlorobenzyl)-6-methylbenzo[b]thiophene-2-carboxamide C₁₈H₁₄Cl₂NOS 378.28 Dual chloro and methyl substitutions; hydrophobic benzyl group.

*Estimated based on structural similarity to analogs in –19.

Substituent Effects on Properties

  • Methoxy Groups : Improve solubility via polarity while maintaining moderate LogP values (e.g., compound 28 in ).
  • Bulky Substituents (e.g., quinuclidinyl) : Enhance metabolic stability and target specificity, as seen in CNS-active compounds .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indene-methoxy and benzothiophene groups. Key signals: methoxy protons (~δ 3.3 ppm) and benzothiophene aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 381.14 g/mol) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Analysis
Contradictions in IC₅₀ values or selectivity may arise due to:

  • Cell Line Variability : Test across multiple cancer/normal cell lines (e.g., MCF7 vs. MCF12A) to confirm selectivity .
  • Assay Conditions : Standardize protocols (e.g., ATP-based vs. resazurin assays) to reduce variability .
  • Structural Confirmation : Re-characterize batches to rule out impurities affecting activity .

What is the hypothesized mechanism of action for this compound, and how can molecular targets be identified?

Q. Advanced Mechanistic Studies

  • Pathway Screening : Use phosphoproteomics or RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Target Identification : Employ thermal shift assays (TSA) or affinity chromatography to isolate binding proteins .
  • In Silico Docking : Model interactions with kinases or GPCRs using software like AutoDock Vina .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced SAR Strategies

  • Core Modifications : Replace the methoxy group with ethoxy or halogens to assess steric/electronic effects on activity .
  • Side Chain Variations : Introduce alkyl or aryl groups on the benzothiophene carboxamide to enhance solubility or binding .
  • Bioisosteres : Substitute the indene ring with bicyclic systems (e.g., tetralin) to improve metabolic stability .

What strategies mitigate toxicity while maintaining efficacy in preclinical models?

Q. Advanced Toxicity Profiling

  • In Vitro Safety : Screen against hepatocytes (e.g., HepG2) and cardiomyocytes (e.g., hERG assay) .
  • Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to reduce off-target effects .
  • Dose Escalation : Use PK/PD modeling to identify therapeutic windows in rodent models .

How do solvent polarity and temperature affect the compound’s stability during storage?

Q. Basic Stability Studies

  • Degradation Pathways : Hydrolysis of the methoxy group or amide bond in aqueous buffers .
  • Optimal Storage : Lyophilized powder at -20°C in inert atmospheres (argon) minimizes degradation .
  • Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions .

What computational tools predict the compound’s physicochemical properties?

Q. Basic Computational Methods

  • LogP Calculation : Use SwissADME or MarvinSuite to estimate lipophilicity (~LogP = 3.2) .
  • pKa Prediction : ACD/Labs or Epik determine ionization states (amide pKa ~1.5; methoxy non-ionizable) .
  • Solubility : COSMO-RS predicts aqueous solubility (~0.05 mg/mL) to guide formulation .

How can researchers validate selectivity for cancer vs. normal cells in vitro?

Q. Advanced Selectivity Profiling

  • Panel Testing : Compare IC₅₀ values across cancer (e.g., HCT116, A549) and normal (e.g., HEK293, MCF12A) lines .
  • Pathway Enrichment : RNA-seq of treated cells to identify cancer-specific pathway inhibition .
  • Caspase Activation : Measure caspase-3/7 activity to confirm apoptosis selectivity .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Byproduct Control : Optimize stoichiometry and reaction time to minimize diastereomers .
  • Continuous Flow Systems : Implement microreactors for safer handling of reactive intermediates .
  • Cost-Efficiency : Substitute expensive coupling agents (e.g., EDC) with mixed anhydride methods .

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